2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione
Description
2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to an indene-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-morpholin-4-ylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c22-19-16-3-1-2-4-17(16)20(23)18(19)13-14-5-7-15(8-6-14)21-9-11-24-12-10-21/h1-8,13H,9-12H2 |
InChI Key |
UCJQBVPUNGLTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation reaction between 4-(morpholin-4-yl)benzaldehyde and indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces the levels of estrogen, thereby slowing the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a dimethylamino group instead of a morpholine ring.
2-[4-(piperidin-1-yl)benzylidene]-1H-indene-1,3(2H)-dione: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties to the compound, making it more effective as an enzyme inhibitor compared to its analogs. Additionally, the morpholine ring enhances the compound’s solubility in aqueous media, which is advantageous for its biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
